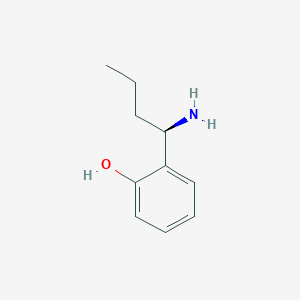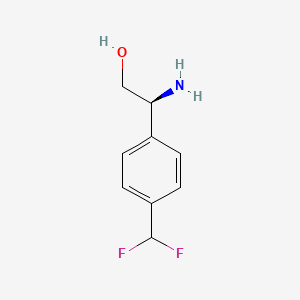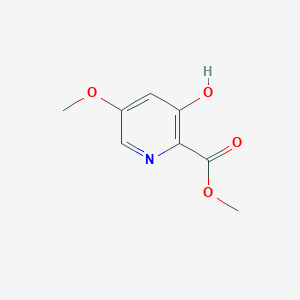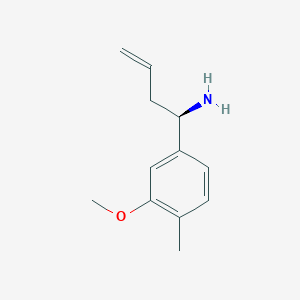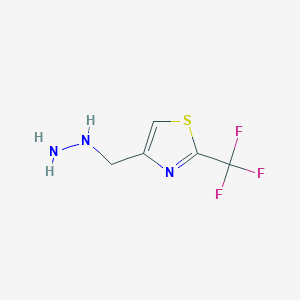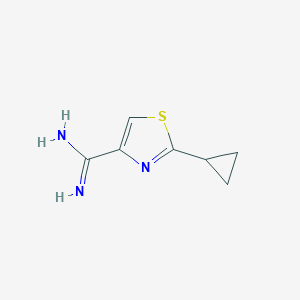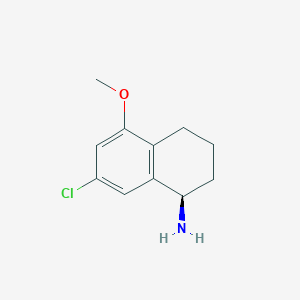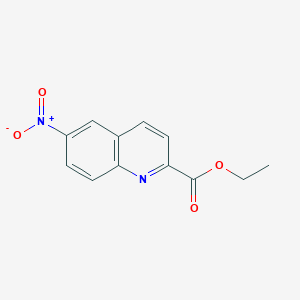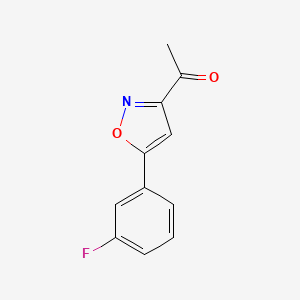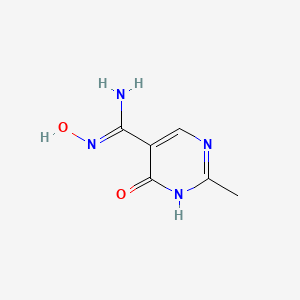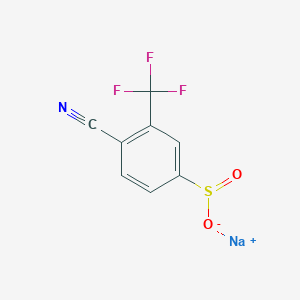
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate is an organosulfur compound with the molecular formula C8H4F3NO2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a white to off-white powder that is soluble in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate typically involves the reaction of 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium at a controlled temperature, usually around 0-5°C, to ensure the stability of the intermediate compounds. The reaction can be represented as follows:
4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride+Sodium sulfite→Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate+By-products
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzenesulfinates.
Wissenschaftliche Forschungsanwendungen
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium 4-methoxybenzenesulfinate
Uniqueness
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate is unique due to the presence of the trifluoromethyl and cyano groups, which impart distinct electronic and steric properties. These groups enhance its reactivity and make it suitable for specific applications that other sulfinates may not be able to achieve.
Eigenschaften
Molekularformel |
C8H3F3NNaO2S |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
sodium;4-cyano-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H4F3NO2S.Na/c9-8(10,11)7-3-6(15(13)14)2-1-5(7)4-12;/h1-3H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
OUSMUBSOSIQJLF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
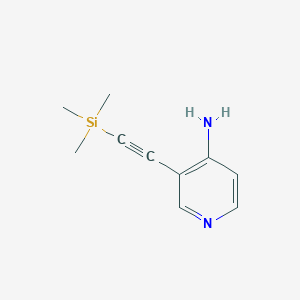
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
